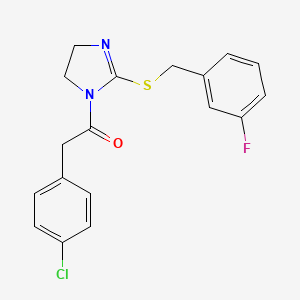
2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenyl)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, as well as synthesizing data from various studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a chlorophenyl group, a thioether moiety, and an imidazole ring. The molecular formula is C15H15ClFN2S, and its molecular weight is approximately 300.81 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many thiazole and imidazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Properties : Compounds featuring imidazole rings are frequently investigated for their ability to inhibit cancer cell proliferation.
- Cardiovascular Effects : Some derivatives have been evaluated for their interactions with adrenergic receptors, influencing blood pressure regulation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Receptor Binding : The imidazole ring may interact with specific receptors or enzymes, modulating their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression or microbial metabolism.
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle.
Anticancer Activity
A study evaluated the anticancer potential of various imidazole derivatives, including those similar to the compound . The findings indicated significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.4 |
| Compound B | HeLa (Cervical Cancer) | 3.8 |
| Compound C | A549 (Lung Cancer) | 6.1 |
The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating promising anticancer activity .
Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole and imidazole derivatives. The results showed that compounds with similar structures had significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 6.25 µg/mL |
| P. aeruginosa | 25 µg/mL |
These findings suggest that the compound may possess similar antimicrobial properties .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Case Study on Hypertension : A derivative was tested for its effects on spontaneously hypertensive rats, showing a reduction in mean arterial pressure through selective binding to imidazoline receptors .
- Cancer Treatment Trials : Clinical trials involving imidazole derivatives demonstrated their efficacy in reducing tumor size in patients with advanced cancer stages .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-6-4-13(5-7-15)11-17(23)22-9-8-21-18(22)24-12-14-2-1-3-16(20)10-14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWUIIVZIIRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













